Isodecyl isooctyl phthalate
Overview
Description
Isodecyl isooctyl phthalate is a high-molecular-weight phthalate ester primarily used as a plasticizer to enhance the flexibility and durability of plastic products. It is derived from the esterification of phthalic acid with isomeric decyl and octyl alcohols. This compound is commonly found in various consumer products, including plastic coatings, furnishings, and food wrappers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isodecyl isooctyl phthalate is synthesized through the esterification of phthalic acid with isomeric decyl and octyl alcohols. The reaction typically involves heating phthalic acid with the alcohols in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, thus driving the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors. The process includes continuous feeding of phthalic acid and the alcohols into the reactor, along with the catalyst. The reaction mixture is heated and stirred to ensure complete esterification. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Isodecyl isooctyl phthalate primarily undergoes hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in the presence of water and an acid or base catalyst, leading to the formation of phthalic acid and the corresponding alcohols.
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, resulting in the formation of phthalic acid derivatives.
Major Products Formed:
Hydrolysis: Phthalic acid and isomeric decyl and octyl alcohols.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters.
Scientific Research Applications
Isodecyl isooctyl phthalate has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a plasticizer in the synthesis of flexible polymers and resins.
- Employed in the study of esterification and hydrolysis reactions.
Biology:
- Investigated for its effects on cellular processes and metabolic pathways.
- Used in toxicological studies to assess its impact on living organisms .
Medicine:
- Studied for its potential endocrine-disrupting properties and its effects on human health.
- Used in the development of drug delivery systems due to its plasticizing properties .
Industry:
- Widely used in the production of flexible PVC products, including cables, flooring, and wall coverings.
- Employed in the manufacturing of coatings, adhesives, and sealants .
Mechanism of Action
Isodecyl isooctyl phthalate exerts its effects primarily through its plasticizing properties, which enhance the flexibility and durability of plastic products. At the molecular level, it interacts with polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in a more flexible and less brittle material .
In biological systems, this compound can interact with cellular receptors and enzymes, potentially disrupting normal cellular functions. It has been shown to affect endocrine pathways, leading to alterations in hormone levels and signaling .
Comparison with Similar Compounds
Diisodecyl Phthalate: Used as a plasticizer in similar applications but has a slightly different molecular structure and properties.
Diisononyl Phthalate: Another high-molecular-weight phthalate with similar uses but different toxicological profiles.
Uniqueness: Isodecyl isooctyl phthalate is unique in its specific combination of isomeric decyl and octyl alcohols, which impart distinct physical and chemical properties. This makes it particularly suitable for certain applications where a balance of flexibility and durability is required .
Properties
IUPAC Name |
2-O-(6-methylheptyl) 1-O-(8-methylnonyl) benzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O4/c1-21(2)15-9-6-5-7-13-19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-14-8-10-16-22(3)4/h11-12,17-18,21-22H,5-10,13-16,19-20H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DISOBDRLYQMQDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50195157 | |
Record name | Isodecyl isooctyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50195157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119-05-1, 42343-35-1 | |
Record name | 1-(6-Methylheptyl) 2-(8-methylnonyl) 1,2-benzenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isodecyl isooctyl phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042343351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isodecyl isooctyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50195157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isodecyl isooctyl phthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.674 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Isodecyl isooctyl phthalate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32XT6MMA6P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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